Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(Propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring an isopropyl substituent at the 1-position and an amino group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amino group enables further functionalization, making it valuable for constructing heterocyclic frameworks or as a building block in medicinal chemistry. The isopropyl group enhances steric and electronic properties, potentially influencing solubility and stability. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain purity and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine structure
97421-16-4 structure
Product Name:1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:97421-16-4
MF:C6H11N3
MW:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826
Update Time:2025-05-19

1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Isopropyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine,1-(1-methylethyl)-
    • 1-propan-2-ylpyrazol-4-amine
    • 4-Amino-1-isopropyl-1h-pyrazole
    • 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
    • 1-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
    • 1-Isopropyl-1H-pyrazol-4-ylamine
    • 1-(methylethyl)pyrazole-4-ylamine
    • 1-isopropylpyrazol-4-amine
    • OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 1-isopropyl-1H-pyrazole-4-amine
    • 1-isopropyl-1 H-pyrazol-4-ylamine
    • STK353364
    • SBB026436
    • SB13945
    • MCU
    • 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
    • (1-Isopropyl-1H-pyrazol-4-yl)amine
    • 1-Isopropyl-4-aminopyrazole
    • 4-Amino-1-isopropylpyrazole
    • CS-W020015
    • DS-0554
    • 97421-16-4
    • AKOS000205148
    • AC-30775
    • DTXSID00541640
    • MFCD08700622
    • SCHEMBL574538
    • EN300-66235
    • SY031838
    • F2169-0267
    • MDL: MFCD08700622
    • Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
    • InChI Key: OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • SMILES: N1N(C(C)C)C=C(N)C=1

Computed Properties

  • Exact Mass: 125.09500
  • Monoisotopic Mass: 125.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 92.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Color/Form: Yellow to Brown Liquid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 234.2°C at 760 mmHg
  • Flash Point: 95.4±19.8 °C
  • Refractive Index: 1.566
  • PSA: 43.84000
  • LogP: 1.62740
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Security Information

1-(propan-2-yl)-1H-pyrazol-4-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(propan-2-yl)-1H-pyrazol-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 15 psi, rt
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 1 atm, 25 °C
Reference
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
Reference
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
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Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
Reference
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
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Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
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Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Reference
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
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Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  5 h, rt
Reference
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
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Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 35 psi, rt
Reference
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Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate ;  2 h, 3 atm, rt
Reference
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
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Production Method 11

Reaction Conditions
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Reference
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
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Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
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Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
Reference
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Production Method 15

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Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 40 °C
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Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
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1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine
Order Number:A848263
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):210.0/524.0
Email:sales@amadischem.com

Additional information on 1-(propan-2-yl)-1H-pyrazol-4-amine

Comprehensive Overview of 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 97421-16-4): Properties, Applications, and Industry Insights

1-(propan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 97421-16-4, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This pyrazole derivative features a unique molecular structure combining an isopropyl group and an amine functionality at the 4-position of the pyrazole ring, making it a valuable intermediate for various synthetic applications.

The compound's molecular formula C6H11N3 and molecular weight 125.17 g/mol place it in the category of small-molecule heterocycles. Its structural characteristics contribute to notable physicochemical properties, including moderate water solubility and stability under standard laboratory conditions. Recent studies highlight its potential as a building block for more complex molecules, particularly in the development of bioactive compounds and functional materials.

In pharmaceutical contexts, researchers are exploring 1-(propan-2-yl)-1H-pyrazol-4-amine as a precursor for drug discovery projects. The compound's amine group offers excellent opportunities for further derivatization, making it valuable for creating libraries of potential therapeutic agents. Current investigations focus on its incorporation into molecules targeting neurological disorders and metabolic diseases, aligning with today's healthcare priorities.

The agrochemical industry shows growing interest in this compound for developing next-generation crop protection agents. Its pyrazole core structure is known to impart biological activity against various agricultural pests, while the isopropyl moiety may enhance lipophilicity and systemic movement in plants. These properties position it as a candidate for sustainable pesticide formulations, addressing the global demand for environmentally friendly agricultural solutions.

From a synthetic chemistry perspective, CAS 97421-16-4 demonstrates versatility in organic transformations. The compound participates in various reactions, including amide formations, reductive aminations, and cyclization processes. Its stability under diverse reaction conditions makes it particularly useful for multi-step syntheses and combinatorial chemistry approaches. Recent publications describe innovative methods for its preparation, focusing on atom economy and green chemistry principles.

Quality control of 1-(propan-2-yl)-1H-pyrazol-4-amine typically involves advanced analytical techniques. HPLC analysis confirms purity levels, while spectroscopic methods (including NMR and mass spectrometry) verify structural integrity. The compound generally appears as a white to off-white crystalline powder with characteristic melting point and solubility profiles that facilitate handling in laboratory settings.

Storage recommendations for this compound emphasize protection from moisture and light exposure, with optimal preservation achieved in amber glass containers under inert atmosphere conditions. Proper handling procedures include standard laboratory safety practices, though the compound doesn't exhibit extreme hazards under normal use conditions.

The commercial availability of 97421-16-4 has expanded significantly in recent years, reflecting growing industrial demand. Suppliers typically offer the compound in research quantities ranging from grams to kilograms, with some providing custom synthesis services for specialized derivatives. Pricing structures vary based on purity grades and order volumes, with higher purity (>98%) material commanding premium values for sensitive applications.

Emerging research directions for this compound include exploration of its coordination chemistry with transition metals and investigation of its potential in material science applications. Some studies suggest possible utility in creating functional polymers or molecular sensors, leveraging its electron-rich pyrazole system. These developments align with current trends toward multifunctional materials in advanced technological applications.

Regulatory status of 1-(propan-2-yl)-1H-pyrazol-4-amine varies by jurisdiction, but it generally falls outside stringent controls in most regions. However, researchers should verify local regulations before procurement or use, particularly concerning chemical inventory listings and transport requirements. The compound's safety data indicates standard precautions suffice for laboratory handling, though comprehensive risk assessments remain essential for specific applications.

Future prospects for CAS 97421-16-4 appear promising, with anticipated growth in both academic research and industrial applications. The compound's structural features and synthetic accessibility position it well for continued exploration across multiple disciplines. Ongoing developments in catalysis and process chemistry may further enhance its utility and cost-effectiveness for large-scale applications.

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Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine
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Quantity:10g/25g
Price ($):210.0/524.0
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